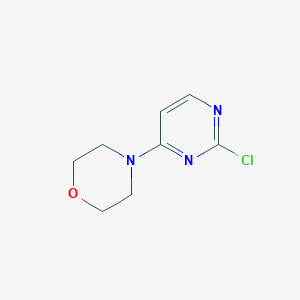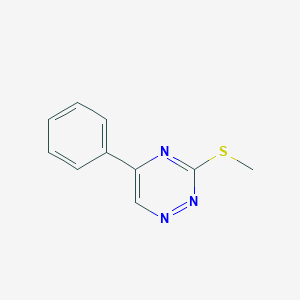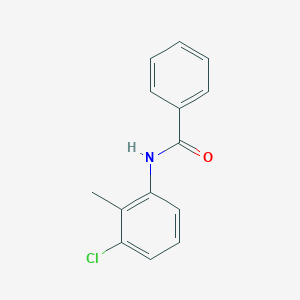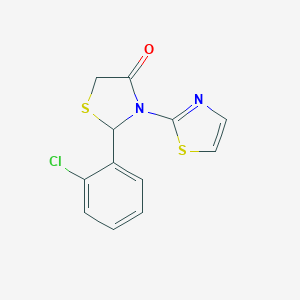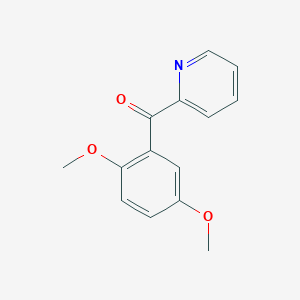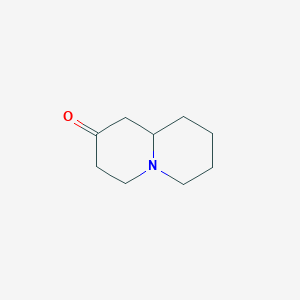
3,5-Di-tert-butyl-4-(methoxymethoxy)benzaldehyde
Übersicht
Beschreibung
3,5-Di-tert-butyl-4-(methoxymethoxy)benzaldehyde is a chemical compound that is widely used in scientific research applications. It is a highly reactive aldehyde that is used in the synthesis of various organic compounds. This compound has several advantages and limitations for lab experiments, and its mechanism of action and biochemical and physiological effects have been extensively studied.
Wirkmechanismus
The mechanism of action of 3,5-Di-tert-butyl-4-(methoxymethoxy)benzaldehyde is not well understood. However, it is known to be a highly reactive aldehyde that can undergo various chemical reactions. It can react with nucleophiles such as amines and alcohols to form imines and acetals, respectively. It can also undergo oxidation reactions to form carboxylic acids.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied in vitro and in vivo. In vitro studies have shown that it can induce apoptosis in cancer cells and inhibit the growth of various cancer cell lines. In vivo studies have shown that it can reduce tumor growth in animal models. Additionally, it has been shown to have anti-inflammatory and antioxidant effects.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 3,5-Di-tert-butyl-4-(methoxymethoxy)benzaldehyde in lab experiments include its high reactivity, good yield, and ease of purification. However, its limitations include its high cost, potential toxicity, and limited solubility in some solvents.
Zukünftige Richtungen
There are several future directions for the use of 3,5-Di-tert-butyl-4-(methoxymethoxy)benzaldehyde in scientific research. One area of interest is its potential as a fluorescent probe for imaging studies. Another area of interest is its use in the synthesis of new chiral compounds for pharmaceutical and agrochemical applications. Additionally, further studies are needed to elucidate its mechanism of action and potential therapeutic uses.
Wissenschaftliche Forschungsanwendungen
3,5-Di-tert-butyl-4-(methoxymethoxy)benzaldehyde has several scientific research applications. It is commonly used as a reagent in organic synthesis, particularly in the synthesis of chiral compounds. It is also used as a starting material in the synthesis of various pharmaceuticals and agrochemicals. Additionally, it has been used as a fluorescent probe in biological imaging studies.
Eigenschaften
| 151166-75-5 | |
Molekularformel |
C17H26O3 |
Molekulargewicht |
278.4 g/mol |
IUPAC-Name |
3,5-ditert-butyl-4-(methoxymethoxy)benzaldehyde |
InChI |
InChI=1S/C17H26O3/c1-16(2,3)13-8-12(10-18)9-14(17(4,5)6)15(13)20-11-19-7/h8-10H,11H2,1-7H3 |
InChI-Schlüssel |
HVHFIECYXPKWOA-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC(=CC(=C1OCOC)C(C)(C)C)C=O |
Kanonische SMILES |
CC(C)(C)C1=CC(=CC(=C1OCOC)C(C)(C)C)C=O |
Synonyme |
3,5-di-tert-butyl-4-(methoxymethoxy)benzaldehyde |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
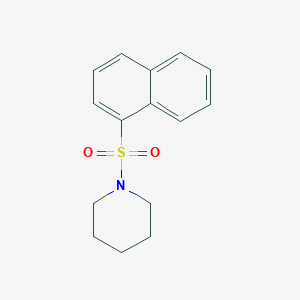
![1-[2-(4-Nitrophenoxy)ethyl]-1,2,4-triazole](/img/structure/B184097.png)
![[(1R,2R)-2-(phenylmethoxymethyl)cyclopropyl]methanol](/img/structure/B184099.png)


![4',4'''-Bi[benzenesulfonanilide]](/img/structure/B184103.png)

